molecular formula C24H36O4 B12938929 3,12-Diketo-5beta-cholanic acid

3,12-Diketo-5beta-cholanic acid

Katalognummer: B12938929
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: XNTYYYINMGRBQW-QMIWQNJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,12-Diketo-5beta-cholanic acid is a bile acid derivative with significant importance in various biochemical and industrial applications. It is a steroidal molecule with a rigid structure, consisting of a cyclopentanoperhydrophenanthrene ring system. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,12-Diketo-5beta-cholanic acid can be synthesized through the oxidation of cholic acid or deoxycholic acid. One common method involves the use of chromic acid as an oxidizing agent. The reaction typically proceeds under acidic conditions, leading to the formation of the diketone structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,12-Diketo-5beta-cholanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and further oxidized derivatives, which have distinct properties and applications .

Wissenschaftliche Forschungsanwendungen

3,12-Diketo-5beta-cholanic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,12-Diketo-5beta-cholanic acid involves its interaction with various cellular receptors, including farnesoid X receptors and TGR5 receptors. These interactions influence bile acid metabolism and can modulate various metabolic pathways. The compound’s effects are mediated through the regulation of gene expression and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,12-Diketo-5beta-cholanic acid is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications in research and industry .

Eigenschaften

Molekularformel

C24H36O4

Molekulargewicht

388.5 g/mol

IUPAC-Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1

InChI-Schlüssel

XNTYYYINMGRBQW-QMIWQNJFSA-N

Isomerische SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C

Kanonische SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.